Helipyrone

Overview

Description

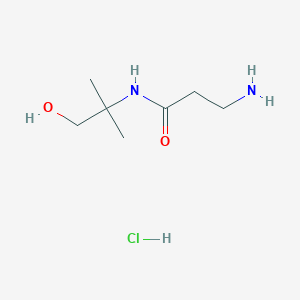

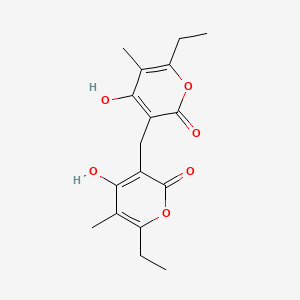

Helipyrone is a chemical compound with the formula C17H20O6 . It contains a total of 44 bonds, including 24 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 hydroxyl groups . It belongs to the class of organic compounds known as pyranones and derivatives, which are compounds containing a pyran ring bearing a ketone .

Synthesis Analysis

The synthesis of Helipyrone has been reported in a study on Achyrocline alata, a plant traditionally used to treat several health problems . The study aimed to optimize an active extract against Streptococcus mutans, a bacterium that causes caries. The extraction process was developed using an accelerated solvent extraction and chemometric calculations. The standardized extraction recovered 99% of the four main compounds, one of which was Helipyrone .

Molecular Structure Analysis

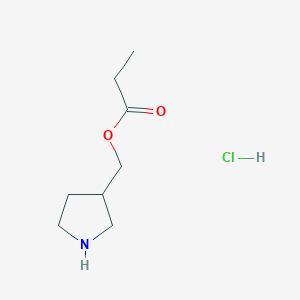

The molecular structure of Helipyrone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Helipyrone is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Helipyrone is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Physical And Chemical Properties Analysis

Helipyrone has a molecular weight of 320.3371 g/mol . It contains a total of 44 bonds, including 24 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 hydroxyl groups .

Scientific Research Applications

Helipyrone's Role in Antimicrobial Activity

Helipyrone, extracted from Helichrysum stoechas, has shown antimicrobial activity against Gram-positive bacteria. Isolates from the species, including helipyrone, exhibited varying degrees of antimicrobial effects, indicating its potential as an antibacterial agent (Ríos, Recio, & Villar, 1991).

Helipyrone in Phytochemical Analysis

A study on Helichrysum stoechas (L.) Moench, also known as everlasting flower, identified helipyrone as one of its main phytochemical constituents. This discovery contributes to understanding the plant's potential antioxidant, antidiabetic, and neuroprotective activities, as well as its inhibitory effects on certain enzymes (Les et al., 2017).

Antioxidant and Cytotoxic Activity

Helipyrone, identified in Helichrysum italicum subsp. microphyllum, demonstrated antioxidant activity. It protected linoleic acid against free radical attack in autoxidation assays and exhibited cytotoxicity in VERO cells, highlighting its potential as a natural antioxidant agent (Rosa et al., 2007).

Identification in Flavonoid Studies

In the study of flavonoids of Anaphalis sinica, helipyrone was identified among the isolated compounds. This marks its first isolation from this plant, contributing to the broader understanding of the phytochemical diversity of the species (Hua, He, & Wang, 2003).

properties

IUPAC Name |

6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRZLWJKTOLLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184003 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Helipyrone | |

CAS RN |

29902-01-0 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29902-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)

![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)

![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)